molecular formula C26H35P B12851989 2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl

2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl

Cat. No.: B12851989
M. Wt: 378.5 g/mol
InChI Key: YVILJTVSQJMYFT-UHFFFAOYSA-N
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Description

Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its stability and electron-rich nature, making it an excellent choice for enhancing the reactivity of palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-dimethyl-[1,1’-biphenyl]-2-yl lithium with chlorodicyclohexylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at low temperatures, often around -78°C, to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Mechanism of Action

The mechanism by which Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers such as palladium. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium complexes, and the pathways involved are primarily related to cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, which make it particularly effective in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its stability and ease of handling further contribute to its widespread use in various applications .

Properties

Molecular Formula

C26H35P

Molecular Weight

378.5 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-dimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C26H35P/c1-20-12-11-13-21(2)26(20)24-18-9-10-19-25(24)27(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h9-13,18-19,22-23H,3-8,14-17H2,1-2H3

InChI Key

YVILJTVSQJMYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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